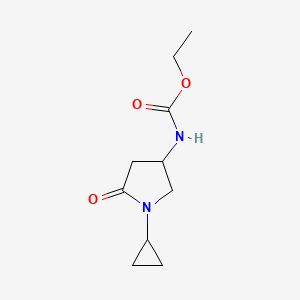

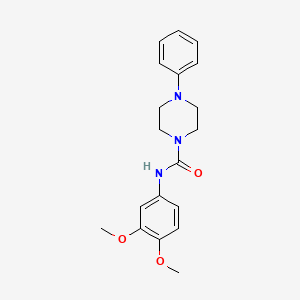

Ethyl (1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamate is an organic compound. It’s a type of ester derived from carbamic acid . It’s related to compounds used in the synthesis of pharmaceuticals and other biologically active compounds .

Synthesis Analysis

The synthesis of such compounds often involves the N-heterocyclization of primary amines with diols . This process can be catalyzed by various complexes, leading to the formation of cyclic amines . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors . An acid-promoted synthesis from N-carbamate-protected amino alcohols is also possible .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction . This technique provides detailed information about the arrangement of atoms within the molecule. The structure of the compound is likely to be influenced by its functional groups and the presence of the cyclopropyl and pyrrolidinyl moieties .Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse. For instance, the combination of a nickel catalyst and benzaldehyde enables C(sp3)-H alkylation and arylation of amides and thioethers . The combination of B2pin2 and KOtBu enables a chemoselective, metal-free reduction of aromatic nitro compounds to the corresponding amines .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely. For instance, imidazole, a related five-membered heterocyclic moiety, is a white or colorless solid that is highly soluble in water and other polar solvents . The properties of Ethyl (1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamate would likely be influenced by its functional groups and the presence of the cyclopropyl and pyrrolidinyl moieties.Applications De Recherche Scientifique

Synthesis and Anticancer Activity

Antimitotic Agents : Ethyl carbamates with modifications at the 2,3-positions of the pyrazine ring have shown significant effects on cytotoxicity and the inhibition of mitosis in cultured lymphoid leukemia L1210 cells. Compounds with potent in vitro cytotoxicities exhibited similar in vivo activity, highlighting the potential of ethyl carbamates in antimitotic cancer therapy (Temple et al., 1991).

Potential Anticancer Agents : Studies on ethyl carbamate derivatives have focused on their ability to bind with cellular tubulin, accumulate cells at mitosis, and exhibit cytotoxic activity against experimental neoplasms in mice. These findings suggest a critical role for the carbamate group in maintaining anticancer activity (Temple et al., 1989).

Toxicity and Environmental Impact

Carcinogenicity of Alcoholic Beverages : Ethyl carbamate (urethane), a frequent contaminant in fermented foods and beverages, has been reassessed for its carcinogenicity by the International Agency for Research on Cancer (IARC). The evaluation underscores the importance of monitoring and regulating ethyl carbamate levels to mitigate health risks (Baan et al., 2007).

Emerging Food and Environmental Toxicant : Ethyl carbamate's widespread presence in fermented food products and its classification as a Group 2A carcinogen by the IARC highlight its potential threat to human health. Research has focused on its formation, metabolism, detection in food products, and strategies to mitigate its effects. This comprehensive review emphasizes the need for continued research and development of mitigation strategies (Gowd et al., 2018).

Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned in the sources, related compounds such as organophosphorus and carbamate insecticides work by inhibiting the enzyme acetylcholinesterase . This enzyme is responsible for breaking down the neurotransmitter acetylcholine, and its inhibition leads to a buildup of acetylcholine, affecting nerve signal transmission .

Orientations Futures

The future directions for research into this compound could include further exploration of its synthesis, analysis of its physical and chemical properties, and investigation into its potential uses. Given its structural similarity to compounds used in pharmaceuticals and other biologically active compounds, it could have potential applications in these areas .

Propriétés

IUPAC Name |

ethyl N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-2-15-10(14)11-7-5-9(13)12(6-7)8-3-4-8/h7-8H,2-6H2,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWWMEHRSVQAAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1CC(=O)N(C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[6-(4-Methoxyphenyl)-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazin-3-yl]methyl]piperidin-4-amine](/img/structure/B2803187.png)

![2-Amino-6-(4-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2803189.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({[4-(2-methylpropyl)morpholin-2-yl]methyl}amino)acetamide](/img/structure/B2803193.png)

![1'-(3-Chlorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2803194.png)

![N-(2-chloro-4-methylphenyl)-2-[6-(isopropylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2803199.png)

![methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate](/img/structure/B2803201.png)

![2-(4-Methoxyphenyl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2803206.png)

![N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2803208.png)